(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol typically involves the difluoromethylation of a biphenyl precursor. One common method is the metal-mediated stepwise difluoromethylation reaction, which involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the biphenyl structure . This process can be carried out under various conditions, including the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol may involve large-scale difluoromethylation processes. These processes often utilize advanced difluoromethylation reagents and optimized reaction conditions to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets through its difluoromethoxy group. This interaction can affect various pathways, including enzymatic reactions and receptor binding . The precise molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3-(Difluoromethoxy)phenyl)methanol: This compound shares a similar difluoromethoxy group but differs in its overall structure.
Difluoromethyl phenyl sulfide: Another compound with a difluoromethoxy group, used in different applications.
Uniqueness
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is unique due to its specific biphenyl structure combined with the difluoromethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
[3-[3-(difluoromethoxy)phenyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-14(16)18-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-17/h1-8,14,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWRRBXQXHXCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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